![molecular formula C17H17F2NO4S B2648914 Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-16-4](/img/structure/B2648914.png)
Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C17H17F2NO4S . It is a complex organic compound that contains several functional groups, including an ester group (benzenecarboxylate), an amine group (amino), a sulfonyl group (methylsulfonyl), and a benzyl group (3,4-difluorobenzyl).
Molecular Structure Analysis
The molecular weight of this compound is 369.3829864 . The structure includes a benzene ring, which is part of the benzenecarboxylate and 3,4-difluorobenzyl groups. The compound also contains a sulfonyl group attached to a methyl group and an amino group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, showcasing the compound's role in developing potential proteinase inhibitors (Angelastro et al., 1992). The direct alkenylation of C(sp3)–H bonds employing photo-irradiation conditions highlights a metal-free reaction method for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds (Amaoka et al., 2014).
Catalytic Activity
Novel catalytic systems using ionic liquid and FeCl3 demonstrated efficient condensation of benzene-1,2-diamine with aromatic aldehydes at room temperature, leading to high yields of benzimidazole derivatives (Khazaei et al., 2011).
Material Science Applications
Anion-Exchange Membranes
Anion-exchange membranes containing benzyl-quaternary ammonium groups synthesized by radiation-grafting onto poly(ethylene-co-tetrafluoroethylene) films were reported. These membranes showed higher stabilities and ion-exchange capacities, beneficial for alkaline polymer electrolyte fuel cells (Ponce-González et al., 2016).
Pharmaceutical Applications
Antimicrobial Activity
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrated antimicrobial activity, synthesized by Knoevenagel condensation. Its molecular structure was confirmed through various spectroscopic methods (Kariyappa et al., 2016).
Oxidation and Degradation
Heat-activated persulfate oxidation was evaluated for the degradation of parabens, highlighting the potential of this system in treating paraben-containing water samples. This study suggests efficient application possibilities in environmental remediation (Chen et al., 2017).
properties
IUPAC Name |
ethyl 2-[(3,4-difluorophenyl)methyl-methylsulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c1-3-24-17(21)13-6-4-5-7-16(13)20(25(2,22)23)11-12-8-9-14(18)15(19)10-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLYVAVMNOYUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(CC2=CC(=C(C=C2)F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.